molecular formula C19H5Cl4F11KNO6S B13412887 Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate CAS No. 68541-02-6

Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate

Cat. No.: B13412887
CAS No.: 68541-02-6
M. Wt: 765.2 g/mol
InChI Key: VZVBVGFCRFYOSX-UHFFFAOYSA-M
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Description

Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate is a fluorinated aromatic compound characterized by a benzoate core substituted with four chlorine atoms, a perfluoroalkyl (undecafluoropentyl, C5F11) sulphonyloxy group, and a phenylcarbamoyl moiety.

Properties

CAS No.

68541-02-6

Molecular Formula

C19H5Cl4F11KNO6S

Molecular Weight

765.2 g/mol

IUPAC Name

potassium;2,3,4,5-tetrachloro-6-[[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyloxy)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C19H6Cl4F11NO6S.K/c20-9-7(8(14(37)38)10(21)12(23)11(9)22)13(36)35-5-2-1-3-6(4-5)41-42(39,40)19(33,34)17(28,29)15(24,25)16(26,27)18(30,31)32;/h1-4H,(H,35,36)(H,37,38);/q;+1/p-1

InChI Key

VZVBVGFCRFYOSX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves multiple steps, starting with the preparation of the benzoic acid derivative. The process typically includes halogenation, sulphonylation, and amination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The process is optimized to minimize waste and maximize yield, adhering to environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions

Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Differences

  • Perfluoroalkyl Chain Length :

    • Shorter chains (C4F9, C5F11) enhance solubility in polar solvents but reduce thermal stability.
    • Longer chains (C6F13, C8F17) increase lipophilicity, making them suitable for hydrophobic applications (e.g., surfactants) but raise bioaccumulation risks .
  • Physical Properties :

    • Boiling points and flash points correlate with molecular weight. For example, the C8F17 analogue has a boiling point of 587.4°C and flash point of 309.1°C , whereas shorter-chain variants likely exhibit lower values .

Environmental and Regulatory Considerations

  • Shorter Chains (C4–C6) : Increasingly favored under regulatory frameworks (e.g., EPA) due to lower persistence compared to C8F17 compounds, which are phased out in some regions .
  • Target Compound (C5F11) : May offer a compromise between efficacy and environmental safety, though specific toxicity data are absent in the evidence .

Biological Activity

Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate), commonly referred to as potassium salt of benzoic acid derivative, is a complex chemical compound with the CAS number 68568-54-7. Its molecular formula is C18H7Cl4F9KNO6SC_{18}H_7Cl_4F_9KNO_6S, and it has a molecular weight of 717.2 g/mol. The compound is notable for its potential biological activities, particularly in the fields of pharmacology and environmental science.

PropertyValue
Chemical FormulaC18H7Cl4F9KNO6SC_{18}H_7Cl_4F_9KNO_6S
Molecular Weight717.2 g/mol
CAS Number68568-54-7

The biological activity of this compound) primarily revolves around its interaction with biological membranes and proteins. The presence of multiple chlorine atoms and fluorinated groups contributes to its lipophilicity, which may enhance its ability to penetrate cell membranes and interact with cellular components.

Toxicological Studies

Recent studies have indicated that compounds with similar structures can exhibit toxicological effects. For instance, the chlorinated and fluorinated moieties may lead to bioaccumulation and potential endocrine disruption in aquatic organisms. Specific toxicity assessments are crucial for understanding the environmental impact and safety profile of this compound.

Case Study: Aquatic Toxicity

A study conducted on the effects of fluorinated compounds on aquatic life revealed that exposure to similar chlorinated benzoate derivatives resulted in significant mortality rates among fish species. The study highlighted the need for comprehensive risk assessments for compounds like this compound), especially in polluted water bodies where such chemicals may accumulate.

Environmental Impact

The environmental persistence of fluorinated compounds is a growing concern. This compound), due to its fluorinated structure, may resist degradation in natural environments, leading to long-term ecological consequences.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

Methodological Answer:
The synthesis involves coupling a perfluorinated sulfonate ester with a tetrachlorinated benzoate precursor. Key steps include:

  • Sulfonation : Reacting undecafluoropentanol with chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Esterification : Coupling the sulfonyl chloride with 3-aminophenol to generate the sulfonate ester .
  • Amide Formation : Condensing the sulfonate ester with 2,3,4,5-tetrachloro-6-carboxybenzoic acid, followed by potassium salt formation .
    Purification : Use recrystallization from methanol/water mixtures or preparative HPLC with a C18 column to remove halogenated byproducts. Monitor purity via LC-MS (electrospray ionization, negative mode) .

Basic: How can spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR :
    • ¹⁹F NMR : Expect distinct peaks for the undecafluoropentyl group (-CF₂-CF₂-CF₃) between -80 to -126 ppm .
    • ¹H NMR : Aromatic protons from the phenylamino group appear as a singlet near δ 7.2–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Use negative-ion mode to detect [M⁻] at m/z 766.82 (calculated for C₁₉H₆Cl₄F₁₁NO₆S⁻K⁻) .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) groups .

Advanced: What experimental designs are optimal for assessing environmental persistence in aqueous systems?

Methodological Answer:

  • Sample Preparation : Extract water/sludge samples using solid-phase extraction (SPE) with Oasis HLB cartridges. Elute with methanol/2-propanol (9:1, v/v) .
  • Degradation Studies :
    • Hydrolysis : Expose the compound to pH 2–12 buffers at 25–50°C. Monitor via LC-MS/MS for defluorination or cleavage of the sulfonate ester .
    • Photolysis : Use a xenon arc lamp (λ > 290 nm) to simulate sunlight. Identify byproducts like chlorinated benzoic acids or perfluorinated sulfonic acids (PFSAs) .
      Data Interpretation : Compare half-lives (t₁/₂) to structurally related perfluorinated compounds (e.g., PFOS) to evaluate persistence .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

  • Solubility Profiling :
    • Polar Solvents : Test in methanol/water mixtures (e.g., 50:50). Use shake-flask method with LC-MS quantification .
    • Nonpolar Solvents : Assess in hexane or dichloromethane. Note aggregation due to the perfluorinated chain’s hydrophobicity .
  • Contradiction Analysis : Discrepancies may arise from micelle formation in aqueous media or impurities. Validate with dynamic light scattering (DLS) to detect colloidal aggregates .

Advanced: What strategies identify bioaccumulation potential in aquatic organisms?

Methodological Answer:

  • In Vitro Assays : Use immobilized artificial membrane (IAM) chromatography to estimate log Kₒw (octanol-water partition coefficient). High log Kₒw (>5) suggests bioaccumulation .
  • In Vivo Studies : Expose zebrafish (Danio rerio) to 0.1–10 µg/L concentrations. Analyze liver/tissue extracts via LC-MS/MS for parent compound and metabolites (e.g., dechlorinated analogs) .
  • Computational Modeling : Apply QSAR models for perfluorinated compounds to predict trophic magnification factors .

Advanced: How to address discrepancies in reported thermal stability data?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen (10°C/min, 25–600°C). Compare decomposition onset temperatures across studies. Variations may stem from residual solvents or crystallinity differences .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions. An endothermic peak near 200–220°C indicates decomposition of the sulfonate group .
  • Mitigation : Standardize sample preparation (e.g., drying under vacuum) and reference calibration with perfluorinated analogs .

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